molecular formula C14H21N5O B8514429 5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine

5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine

Cat. No.: B8514429
M. Wt: 275.35 g/mol
InChI Key: KZZOCLMMSMVWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reaction may involve the use of anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzimidazole core with a piperazine moiety makes it particularly interesting for medicinal chemistry research.

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

6-[2-(4-methylpiperazin-1-yl)ethoxy]-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H21N5O/c1-18-4-6-19(7-5-18)8-9-20-11-2-3-12-13(10-11)17-14(15)16-12/h2-3,10H,4-9H2,1H3,(H3,15,16,17)

InChI Key

KZZOCLMMSMVWEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)N=C(N3)N

Origin of Product

United States

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